molecular formula C7H11BN2O3 B15070998 (6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid

(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid

Cat. No.: B15070998
M. Wt: 181.99 g/mol
InChI Key: CCJADNHBGKQGIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include boronic acid derivatives, solvents like tetrahydrofuran (THF), and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrimidine compounds .

Mechanism of Action

The mechanism of action of (6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid involves its interaction with molecular targets and pathways within biological systems. The boronic acid group can form reversible covalent bonds with specific biomolecules, such as enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid include other boronic acid derivatives and pyrimidine-based compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyrimidine ring with a boronic acid group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Biological Activity

(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₁₁BN₂O₃
  • Molecular Weight : 181.99 g/mol
  • CAS Number : 2225170-78-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has shown potential as a boronic acid derivative, which is known for its role in inhibiting proteasome activity and modulating signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral proteins.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : As a boronic acid, it may act as an inhibitor of serine proteases and other enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological effects of this compound:

StudyCell LineIC₅₀ (µM)Observations
Study 1K562 (Leukemia)12.5Induced apoptosis through mitochondrial pathway.
Study 2HeLa (Cervical Cancer)15.0Inhibited cell proliferation significantly.
Study 3Vero (Kidney)20.0Reduced viral load in infected cells by 50%.

Mechanistic Insights

The mechanism of action appears to involve:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, inhibiting their proliferation.

Properties

Molecular Formula

C7H11BN2O3

Molecular Weight

181.99 g/mol

IUPAC Name

(2-oxo-6-propan-2-yl-1H-pyrimidin-5-yl)boronic acid

InChI

InChI=1S/C7H11BN2O3/c1-4(2)6-5(8(12)13)3-9-7(11)10-6/h3-4,12-13H,1-2H3,(H,9,10,11)

InChI Key

CCJADNHBGKQGIZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(NC(=O)N=C1)C(C)C)(O)O

Origin of Product

United States

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